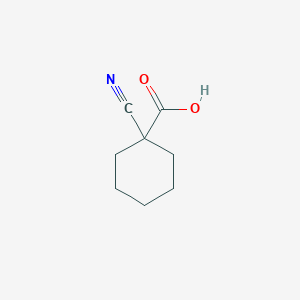

Ácido 1-cianociclohexano-1-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Cyanocyclohexane-1-carboxylic acid, while not directly synthesized or analyzed in the provided papers, is related to various cyclohexane derivatives and their chemical properties. The papers discuss the synthesis, molecular structure, and chemical reactions of similar cyclohexane-based compounds, which can provide insights into the behavior of 1-Cyanocyclohexane-1-carboxylic acid.

Synthesis Analysis

The synthesis of cyclohexane derivatives is a topic of interest in several studies. For instance, the synthesis of mikanecic acid, a derivative of cyclohexene, is achieved through a series of reactions including DABCO-catalyzed coupling, SN2' reaction, dehydrobromination, dimerization, and acidic ester cleavage . Similarly, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involves selective transformations and Diels–Alder cycloaddition . These methods could potentially be adapted for the synthesis of 1-Cyanocyclohexane-1-carboxylic acid by introducing a nitrile group at the appropriate step.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for understanding their chemical behavior. Crystallographic studies have shown that the cyclohexane ring typically adopts a chair conformation, with substituents affecting the overall molecular geometry . For example, the amino group in 1-aminocyclohexane-1-carboxylic acid derivatives occupies an axial position, influencing the torsion angles and potential for helical conformations . This information is relevant when considering the steric effects that the cyanocarbonyl group might impose on 1-Cyanocyclohexane-1-carboxylic acid.

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions that are influenced by their functional groups. Bromination, epoxidation, and ring-opening reactions of cyclohexene carboxylic acids have been studied, revealing the stereochemical outcomes of these processes . The reactivity of the carboxylic acid group and its transformation into different derivatives, such as anhydrides and esters, is also well-documented . These reactions could be relevant to the chemical behavior of the cyano and carboxylic acid groups in 1-Cyanocyclohexane-1-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure and functional groups. For instance, the presence of electron-withdrawing groups, such as carboxylic acids, affects the reactivity and stability of the compounds . The synthesis and characterization of various cyclohexane derivatives, including their mass spectra, provide valuable information on their stability, fragmentation patterns, and potential for isomerization10. These properties are essential for understanding the behavior of 1-Cyanocyclohexane-1-carboxylic acid in different chemical environments.

Aplicaciones Científicas De Investigación

Regulación del crecimiento de las plantas

“Ácido 1-cianociclohexano-1-carboxílico” es estructuralmente similar al ácido 1-aminociclopropano-1-carboxílico (ACC), que es un precursor de la hormona vegetal etileno . El etileno juega un papel crucial en la regulación del crecimiento y desarrollo de las plantas, incluyendo la germinación de semillas, la maduración de frutos y las respuestas al estrés . La capacidad del compuesto para influir en la producción de etileno podría aprovecharse para controlar estos procesos vitales de las plantas.

Tolerancia al estrés en algas marinas

Las investigaciones han demostrado que los análogos del ACC pueden aliviar el daño por estrés térmico en las algas rojas marinas . Por extensión, el “ácido 1-cianociclohexano-1-carboxílico” podría utilizarse potencialmente para mejorar la tolerancia térmica de las algas marinas, lo cual es particularmente relevante en el contexto del calentamiento global y su impacto en la acuicultura.

Perfilamiento de fitohormonas

El compuesto puede incluirse en los métodos de perfilado de fitohormonas mediante cromatografía líquida acoplada a espectrometría de masas en tándem . Esta aplicación es significativa para estudiar la interacción del etileno con otros grupos fitohormonales en las plantas, proporcionando información sobre la fisiología y la bioquímica de las plantas.

Señalización independiente del etileno

Existen pruebas emergentes de que el ACC y sus análogos pueden actuar como reguladores del crecimiento independientes del etileno . Esto sugiere que el “ácido 1-cianociclohexano-1-carboxílico” podría estudiarse por su posible papel en las vías de señalización que son independientes de los efectos del etileno.

Simulación de dinámica molecular

Las simulaciones de dinámica molecular pueden explorar las interacciones entre los análogos del ACC y las proteínas en las plantas . Esta aplicación es crucial para comprender los mecanismos moleculares que subyacen a la eficacia de estos compuestos en la biología vegetal.

Biosíntesis de celulosa

Los compuestos relacionados con el ACC se han relacionado con la biosíntesis de celulosa en las plantas . El “ácido 1-cianociclohexano-1-carboxílico” podría investigarse por su papel en la influencia de la producción de celulosa, que es esencial para la estructura de las plantas y las aplicaciones industriales.

Safety and Hazards

Propiedades

IUPAC Name |

1-cyanocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEJXQAAWBXLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627227 |

Source

|

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227203-34-1 |

Source

|

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.